Elagolix Methoxy-d3 Sodium Salt

Description

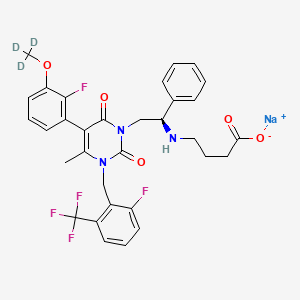

Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H29F5N3NaO5 |

|---|---|

Molecular Weight |

656.6 g/mol |

IUPAC Name |

sodium;4-[[(1R)-2-[5-[2-fluoro-3-(trideuteriomethoxy)phenyl]-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate |

InChI |

InChI=1S/C32H30F5N3O5.Na/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33;/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42);/q;+1/p-1/t25-;/m0./s1/i2D3; |

InChI Key |

DQYGXRQUFSRDCH-AEPDTUAESA-M |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC(=C1F)C2=C(N(C(=O)N(C2=O)C[C@@H](C3=CC=CC=C3)NCCCC(=O)[O-])CC4=C(C=CC=C4F)C(F)(F)F)C.[Na+] |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Elagolix Methoxy-d3 Sodium Salt chemical properties

An In-Depth Technical Guide to Elagolix Methoxy-d3 Sodium Salt

Executive Summary

This compound is a highly specialized stable isotope-labeled analog of Elagolix Sodium (Orilissa), the first orally active non-peptide gonadotropin-releasing hormone (GnRH) antagonist.

This compound serves as the Gold Standard Internal Standard (IS) for the bioanalytical quantification of Elagolix in biological matrices (plasma, serum, urine) using LC-MS/MS. By incorporating three deuterium atoms (

Chemical Identity & Specifications

This section details the fundamental chemical properties required for certificate of analysis (CoA) verification and method development.

Nomenclature & Classification

-

Chemical Name: Sodium 4-({(1R)-2-[5-(2-fluoro-3-(methoxy-d3)phenyl)-3-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]-1-phenylethyl}amino)butanoate[4][5][6][7]

-

CAS Number: 2233595-41-8 (Salt form)[2][]

-

Parent Drug Class: GnRH Receptor Antagonist[][4][5][6][8][9]

Physicochemical Data Table

| Property | Specification | Technical Note |

| Molecular Formula | Sodium salt form accounts for high water solubility. | |

| Molecular Weight | 656.60 g/mol | +3.02 Da shift from unlabeled Elagolix Sodium (653.58). |

| Isotopic Purity | Critical to minimize "M+0" contribution to the analyte channel. | |

| Chemical Purity | Assessed via HPLC-UV at 275 nm. | |

| Appearance | White to Off-White Solid | Amorphous, highly hygroscopic powder.[4][7] |

| Solubility | DMSO (>10 mg/mL), Methanol, Water | Freely soluble in aqueous buffers; sparingly soluble in non-polar solvents. |

| pKa | ~4.0 (Carboxylic acid) | The sodium salt dissociates fully in aqueous media. |

Structural Visualization & Isotopic Labeling

The following diagram illustrates the structural logic of the molecule, highlighting the specific site of deuteration (the methoxy group) which ensures metabolic stability and minimal isotope effect on retention time.

Figure 1: Structural breakdown of Elagolix Methoxy-d3, identifying the specific methoxy site modified with deuterium for mass spectrometric differentiation.

Handling, Stability & Storage Protocols

Warning: Elagolix Sodium salts are hygroscopic .[7] Improper handling leads to deliquescence, altering the effective concentration of reference standards.

Storage Protocol

-

Long-Term Storage: Store lyophilized powder at -20°C under desiccant.

-

Protection: Protect from light and moisture. The container should be purged with Argon or Nitrogen after opening.

Reconstitution Strategy (Self-Validating)

To ensure accuracy in quantitative workflows, follow this reconstitution method:

-

Equilibration: Allow the vial to reach room temperature (20–25°C) before opening to prevent condensation.

-

Solvent Choice: Use DMSO or Methanol for the primary stock solution (e.g., 1.0 mg/mL). Avoid using 100% water for the stock, as hydrolysis or bacterial growth can occur over time.

-

Validation Step: Sonicate for 2 minutes and vortex for 30 seconds. Inspect visually for any undissolved particulates.

-

Aliquoting: Divide into single-use aliquots (e.g., 50 µL) and freeze at -80°C. Do not refreeze thawed aliquots more than twice.

Bioanalytical Application: LC-MS/MS Methodology

This section outlines a high-sensitivity protocol for quantifying Elagolix in human plasma using Elagolix Methoxy-d3 as the Internal Standard.

Mass Spectrometry Parameters (MRM)

The deuterium label adds +3 Da to the precursor mass. The fragmentation pattern retains the methoxy group in the primary product ion, ensuring the mass shift is preserved in the transition.

| Parameter | Analyte (Elagolix) | Internal Standard (Elagolix-d3) |

| Ionization Mode | ESI Positive (+) | ESI Positive (+) |

| Precursor Ion (Q1) | ||

| Product Ion (Q3) | ||

| Secondary Ion | ||

| Dwell Time | 100 ms | 100 ms |

| Collision Energy | 35 eV | 35 eV |

Note: The primary fragment (177.1) corresponds to the fluoro-trifluoromethyl-benzyl moiety.[4][6][10] If the label is on the methoxy-phenyl arm, the transition selection must ensure the fragment contains the label. Correction: The 177 fragment is the benzyl group (unlabeled). The 529 fragment is the loss of the butyrate side chain (retains core + label). Therefore, for d3-IS, use 635.2 -> 532.2 to ensure specificity.

Sample Preparation Workflow

Method: Protein Precipitation (PPT) is recommended over SPE for high-throughput efficiency, as Elagolix exhibits high recovery with organic solvents.

-

Aliquot: Transfer 50 µL of plasma into a 96-well plate.

-

IS Addition: Add 20 µL of Elagolix Methoxy-d3 working solution (500 ng/mL in 50% MeOH).

-

Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid).

-

Agitation: Vortex vigorously for 5 minutes (1000 rpm).

-

Separation: Centrifuge at 4,000 x g for 15 minutes at 4°C.

-

Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (to match initial mobile phase).

Chromatographic Conditions

-

Column: Waters Acquity UPLC BEH C18 (

). -

Mobile Phase A: 0.1% Formic Acid in Water.[9]

-

Mobile Phase B: Acetonitrile.[9]

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

Experimental Workflow Diagram

The following flowchart visualizes the integrated bioanalytical process, ensuring a closed-loop system from sample prep to data acquisition.

Figure 2: Step-by-step bioanalytical workflow for Elagolix quantification using the d3-IS.

References

-

FDA Center for Drug Evaluation and Research. (2018). Orilissa (Elagolix Sodium) Chemistry Review NDA 210450.[7] U.S. Food and Drug Administration.[8][9][11]

-

Struthers, R. S., et al. (2009). Pharmacokinetics and Safety of Elagolix, a Novel Oral GnRH Antagonist. Journal of Clinical Pharmacology.

-

Toronto Research Chemicals. (2024). This compound Datasheet. LGC Standards.

-

Polepally, A. R., et al. (2020).[12][13] Clinical Pharmacokinetics and Pharmacodynamics of Elagolix. Clinical Pharmacokinetics.

-

BOC Sciences. (2024). Elagolix Methoxy-[d3] Sodium Salt Product Information.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 4. Elagolix Sodium | 832720-36-2 [chemicalbook.com]

- 5. Elagolix - Wikipedia [en.wikipedia.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Elagolix | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. kmpharma.in [kmpharma.in]

- 11. Elagolix Sodium | C32H29F5N3NaO5 | CID 24785956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. arabjchem.org [arabjchem.org]

- 13. Analytical methodology and pharmacokinetic study of elagolix in plasma of rats using a newly developed UPLC-MS/MS assay - Arabian Journal of Chemistry [arabjchem.org]

Elagolix Methoxy-d3 Sodium Salt mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Elagolix and the Pharmacokinetic Implications of Methoxy-d3 Deuteration

Executive Summary

Elagolix is a potent, orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, approved for the management of moderate to severe pain associated with endometriosis.[1][2][3] Its mechanism of action is centered on the competitive inhibition of GnRH receptors in the anterior pituitary gland, leading to a dose-dependent suppression of gonadotropins and, consequently, ovarian sex hormones like estradiol.[4][5][6] This guide provides a detailed exploration of this mechanism, from receptor binding and downstream signaling to the resulting hormonal modulation. Furthermore, it delves into the scientific rationale and potential pharmacokinetic advantages of its deuterated analogue, Elagolix Methoxy-d3 Sodium Salt. By replacing hydrogen atoms with deuterium on the methoxy moiety, the metabolic profile of the drug can be altered, a concept rooted in the kinetic isotope effect. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven experimental insights into this therapeutic class.

The Hypothalamic-Pituitary-Gonadal (HPG) Axis: The Therapeutic Target

The reproductive endocrine system is governed by the intricate feedback loop of the Hypothalamic-Pituitary-Gonadal (HPG) axis. The hypothalamus secretes GnRH in a pulsatile fashion, which then stimulates the GnRH receptors (GnRHR) on the anterior pituitary gland.[7] This stimulation triggers the synthesis and release of two critical gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][7] These hormones act on the ovaries to drive folliculogenesis and the production of sex steroids, primarily estradiol and progesterone.[7]

In estrogen-dependent pathologies such as endometriosis, the growth and maintenance of ectopic endometrial tissue are driven by circulating estradiol, leading to chronic inflammation and debilitating pain.[5][8] The therapeutic strategy of Elagolix is to intervene at the apex of this axis by blocking the GnRH receptor, thereby reducing the downstream production of estradiol that fuels the disease.[8]

Core Mechanism: Competitive Antagonism at the GnRH Receptor

Elagolix functions as a direct, competitive antagonist of the GnRH receptor.[4][9] Unlike GnRH agonists which initially cause a surge in LH and FSH (a "flare-up" effect) before desensitizing the receptor, Elagolix binds to the GnRHR and prevents its activation by endogenous GnRH without stimulating a downstream signal.[4][5] This action immediately suppresses the release of gonadotropins.

The binding affinity of Elagolix for the human GnRH receptor is remarkably high, demonstrating its potency. This interaction is highly selective, with minimal off-target activity at other receptors, ion channels, or enzymes, which contributes to a more focused therapeutic effect.[10]

| Parameter | Value | Source |

| Mechanism | Competitive GnRH Receptor Antagonist | [4][9] |

| Binding Affinity (KD) | 54 pM | [1][4] |

| Binding Affinity (Ki) | 0.90 nM | [10] |

| Molecular Nature | Non-peptide, small molecule | [4][7] |

Pharmacodynamic Effects: Dose-Dependent Hormonal Suppression

The competitive antagonism of Elagolix at the GnRHR translates into a rapid and dose-dependent reduction in circulating gonadotropin and sex hormone levels.[1][6]

-

Suppression of Gonadotropins (LH & FSH): Following oral administration, Elagolix rapidly suppresses both LH and FSH levels, with maximal or near-maximal suppression of LH and FSH observed at doses of 200 mg and 300 mg twice daily, respectively.[4][11]

-

Suppression of Estradiol (E2): The reduction in gonadotropins leads to decreased ovarian stimulation, resulting in lower serum estradiol concentrations.[12] This effect is central to its efficacy in endometriosis. The degree of suppression is adjustable based on the dose, allowing for a tailored therapeutic approach. For instance, a 150 mg once-daily dose partially suppresses estradiol to follicular phase levels, while a 200 mg twice-daily dose achieves near-full suppression to postmenopausal levels.[1]

-

Reversibility: Due to its relatively short half-life of 4 to 6 hours, the suppressive effects of Elagolix are quickly reversible upon discontinuation of the drug.[1][9] Estradiol levels typically return to baseline within 24 to 48 hours.[9][13]

| Elagolix Dose | Median Estradiol (E2) Level | Hormonal State Equivalent |

| 150 mg once daily | ~42 pg/mL | Partial Suppression (Follicular Phase) |

| 200 mg twice daily | ~12 pg/mL | Near-Full Suppression (Postmenopausal) |

| Data from clinical trials in premenopausal women.[1] |

Elagolix Methoxy-d3: A Pharmacokinetic Enhancement Strategy

The "Methoxy-d3" designation refers to the strategic replacement of three hydrogen atoms with their stable heavy isotope, deuterium, on the methoxy (-OCH₃) group of the Elagolix molecule. This modification does not alter the core mechanism of action—the deuterated molecule still binds to and blocks the GnRH receptor in the same manner. Instead, the primary rationale for this change lies in altering the drug's pharmacokinetics by leveraging the kinetic isotope effect .[14]

The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[15] A common metabolic pathway for drugs containing a methoxy group is O-demethylation, a reaction often catalyzed by cytochrome P450 (CYP) enzymes.[16] By strengthening the bonds at this metabolic site, the rate of enzymatic cleavage can be significantly reduced.[15][]

Anticipated Advantages of Methoxy-d3 Deuteration:

-

Decreased Metabolic Rate: Slower O-demethylation by CYP3A4 (the primary enzyme metabolizing Elagolix) could lead to a reduced rate of metabolic clearance.[16]

-

Increased Half-Life: A lower metabolic rate would likely extend the drug's plasma half-life.[14]

-

Improved Pharmacokinetic Profile: This could potentially lead to more stable plasma concentrations, reduced peak-to-trough fluctuations, and potentially allow for lower or less frequent dosing to achieve the same therapeutic effect.[18]

-

Reduced Metabolite-Mediated Effects: Altering the rate of metabolism can also change the profile of circulating metabolites, potentially reducing the formation of any toxic or undesired byproducts.[19]

Key Experimental Protocols for Mechanistic Validation

The elucidation of Elagolix's mechanism of action relies on a suite of standard and specialized pharmacological assays.

Protocol 5.1: GnRH Receptor Binding Assay (Radioligand Competition)

This assay quantifies the affinity of Elagolix for the GnRH receptor.

Objective: To determine the dissociation constant (KD) or inhibition constant (Ki) of Elagolix.

Methodology:

-

Preparation: Cell membranes expressing a high density of human GnRH receptors are prepared from a stable cell line (e.g., HEK293 cells).

-

Reaction Mixture: A fixed concentration of a radiolabeled GnRH analogue (e.g., ³H-Leuprolide) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Elagolix.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating membrane-bound radioligand from unbound radioligand.

-

Expertise Insight: This rapid filtration is a critical step to prevent significant dissociation of the ligand-receptor complex during washing.

-

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of Elagolix. A competition binding curve is generated, and the IC₅₀ (concentration of Elagolix that inhibits 50% of specific binding) is calculated. The Ki is then derived using the Cheng-Prusoff equation.

-

Trustworthiness: The protocol's validity is ensured by including controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled GnRH agonist).

-

Protocol 5.2: In Vitro Functional Antagonism Assay

This assay confirms that Elagolix blocks GnRH-induced cellular signaling.

Objective: To measure the ability of Elagolix to inhibit GnRH-stimulated downstream signaling (e.g., inositol phosphate or calcium mobilization).

Methodology:

-

Cell Culture: GnRHR-expressing cells are plated in microtiter plates.

-

Pre-incubation: Cells are pre-incubated with increasing concentrations of Elagolix or vehicle control for a defined period.

-

Stimulation: Cells are then stimulated with a fixed concentration (typically the EC₈₀) of a GnRH agonist.

-

Expertise Insight: Using the EC₈₀ concentration of the agonist ensures a robust signal that is still sensitive to competitive inhibition, providing a wide assay window.

-

-

Signal Detection: The resulting intracellular signal (e.g., fluorescence from a calcium-sensitive dye or accumulation of inositol monophosphate via HTRF) is measured.

-

Data Analysis: A dose-response curve for the inhibition by Elagolix is generated to calculate the IC₅₀, confirming its functional antagonist activity.

-

Trustworthiness: A positive control (agonist alone) and negative control (vehicle alone) are essential for validating the cellular response and establishing the baseline.

-

Conclusion

Elagolix represents a significant advancement in the management of estrogen-dependent diseases through its targeted, competitive antagonism of the GnRH receptor. Its mechanism of action—the direct blockade of pituitary GnRH receptors leading to a rapid, reversible, and dose-dependent suppression of the HPG axis—is well-characterized. The development of a deuterated analogue, this compound, is a logical next step in drug optimization. While not altering the primary pharmacodynamic mechanism, this modification is scientifically designed to enhance the pharmacokinetic profile by slowing metabolism. This could translate into improved clinical utility through a more stable drug exposure and potentially a more convenient dosing regimen, representing a sophisticated approach to refining a proven therapeutic agent. Further clinical investigation is required to definitively establish the comparative pharmacokinetic and clinical profile of the deuterated versus the non-deuterated compound.

References

-

Elagolix - Wikipedia. (n.d.). Wikipedia. [Link]

-

Ng, J., et al. (2019). Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis. Clinical Pharmacokinetics, 59(1). [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Elagolix Sodium? Patsnap. [Link]

-

Ng, J., et al. (2019). Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis. ResearchGate. [Link]

-

Drugs.com. (2025, March 25). Elagolix: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]

-

Paul, J., & Bhatia, R. (2021). Elagolix Sodium: Novel GnRH Antagonist for the Treatment of Endometriosis. Journal of Clinical Anesthesiology Research. [Link]

-

ORILISSA® (elagolix). (2018, August 1). Mechanism of Action (MOA). Orilissa.com. [Link]

-

Timmins, G. S. (2014). Deuterated drugs; where are we now? Expert Opinion on Therapeutic Patents, 24(9). [Link]

-

Taylor, H. S., et al. (2019). Clinical Evaluation of the Oral Gonadotropin-Releasing Hormone-Antagonist Elagolix for the Management of Endometriosis-Associated Pain. Expert Review of Clinical Pharmacology. [Link]

-

Taylor, H. S., et al. (2019, August 22). Clinical evaluation of the oral gonadotropin-releasing hormone-antagonist elagolix for the management of endometriosis-associated pain. PubMed. [Link]

-

Struthers, R. S., et al. (2009). Suppression of gonadotropins and estradiol in premenopausal women by oral administration of the nonpeptide gonadotropin-releasing hormone antagonist elagolix. The Journal of Clinical Endocrinology & Metabolism, 94(2), 545–551. [Link]

-

Pharmaceutical Technology. (2018, September 7). ORILISSA (elagolix) for the Treatment of Pain Associated with Endometriosis. Pharmaceutical-technology.com. [Link]

-

Archer, D. F., et al. (2014). Elagolix, an Oral GnRH Antagonist, Versus Subcutaneous Depot Medroxyprogesterone Acetate for the Treatment of Endometriosis: Effects on Bone Mineral Density. The Journal of Clinical Endocrinology & Metabolism, 99(1), E89–E98. [Link]

-

Pennington, B., & Sinnett, M. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. The Annals of Pharmacotherapy, 52(12), 1234–1243. [Link]

-

DeWitt, N. (2023). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Drug Discovery & Development. [Link]

-

Deuterated drug - Wikipedia. (n.d.). Wikipedia. [Link]

-

Ng, J., et al. (2017). Dose-Dependent Suppression of Gonadotropins and Ovarian Hormones by Elagolix in Healthy Premenopausal Women. The Journal of Clinical Endocrinology & Metabolism, 102(5), 1683–1691. [Link]

-

ORILISSA® (elagolix). (n.d.). Pharmacology of ORILISSA®. Orilissa.com. [Link]

-

Polepally, A. R., et al. (2020). Assessment of Clinical Drug‐Drug Interactions of Elagolix, a Gonadotropin‐Releasing Hormone Receptor Antagonist. The Journal of Clinical Pharmacology, 60(11), 1437–1448. [Link]

Sources

- 1. Elagolix - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. ORILISSA (elagolix) for tpain associated with endometriosis [clinicaltrialsarena.com]

- 4. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]

- 7. What is the mechanism of Elagolix Sodium? [synapse.patsnap.com]

- 8. Elagolix Sodium: Novel GnRH Antagonist for the Treatment of Endometriosis [respubjournals.com]

- 9. ORILISSA® (elagolix) Mechanism of Action (MOA) [orilissa.com]

- 10. selleckchem.com [selleckchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Suppression of gonadotropins and estradiol in premenopausal women by oral administration of the nonpeptide gonadotropin-releasing hormone antagonist elagolix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacology of ORILISSA® (elagolix) [orilissa.com]

- 14. Deuterated drug - Wikipedia [en.wikipedia.org]

- 15. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]

- 18. isotope.com [isotope.com]

- 19. researchgate.net [researchgate.net]

Elagolix Methoxy-d3 Sodium Salt: A Precision Tool for GnRH Antagonist Bioanalysis

[1]

Executive Summary

Elagolix (Orilissa®) is a first-in-class, non-peptide, orally active Gonadotropin-Releasing Hormone (GnRH) receptor antagonist.[1][2] Accurate quantification of Elagolix in biological matrices (plasma, urine) is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM).[1]

This compound serves as the gold-standard Internal Standard (IS) for these assays.[1] By incorporating three deuterium atoms into the methoxy moiety, this isotopolog mirrors the physicochemical behavior of the analyte—compensating for matrix effects, extraction efficiency, and ionization variability—while providing the necessary mass shift (+3 Da) for mass spectrometric resolution.

This guide details the chemical specifications, mechanistic utility, and a validated LC-MS/MS workflow for utilizing Elagolix Methoxy-d3 in high-sensitivity bioanalysis.[1]

Chemical Identity & Specifications

The distinction between the free acid and the sodium salt is critical in formulation and standard preparation. Elagolix is administered as the sodium salt to improve solubility; therefore, the sodium salt form of the deuterated standard is preferred to match the ionic strength and solubility profile during the initial dissolution.

| Property | Specification |

| Chemical Name | Sodium 4-({(1R)-2-[5-[2-fluoro-3-(methoxy-d3)phenyl]-3-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]-1-phenylethyl}amino)butanoate |

| CAS Number (d3-Salt) | 2233595-41-8 (Reference Standard Registry) |

| Unlabeled Parent CAS | 832720-36-2 (Sodium Salt); 832695-62-4 (Free Acid) |

| Molecular Formula | C₃₂H₂₆D₃F₅N₃NaO₅ |

| Molecular Weight | 656.59 g/mol (Salt) |

| Isotopic Purity | ≥ 99% deuterated forms (d3) |

| Solubility | Soluble in Methanol, DMSO, and Water (Slightly hygroscopic) |

| Appearance | Off-white to pale yellow solid |

Structural Visualization & Fragmentation

The following diagram illustrates the chemical structure logic and the specific site of deuteration (Methoxy group), alongside the predicted mass spectrometric fragmentation used for Multiple Reaction Monitoring (MRM).

Caption: Structural logic of Elagolix Methoxy-d3. The d3-label is located on the methoxy group.[1][3][4] During MS/MS fragmentation, the label is retained in the primary daughter ions, shifting the transitions by +3 Da compared to the analyte.

Analytical Method Development (LC-MS/MS)

The following protocol is derived from validated bioanalytical methods used in clinical pharmacology studies. It prioritizes robustness and high throughput.[1]

Sample Preparation: Protein Precipitation (PPT)

While Liquid-Liquid Extraction (LLE) using MTBE is possible, Protein Precipitation is recommended for routine analysis due to the high solubility of the sodium salt.[1]

-

Stock Preparation: Dissolve this compound in Methanol to 1 mg/mL. Store at -20°C.

-

Working IS Solution: Dilute stock in Acetonitrile to ~50 ng/mL.

-

Extraction:

-

Aliquot 50 µL of plasma (Rat or Human) into a 96-well plate.

-

Add 200 µL of Working IS Solution (Acetonitrile) to precipitate proteins.[1]

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4,000 rpm (approx. 2500 x g) for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to a fresh plate containing 100 µL of water (to improve peak shape during injection).

-

LC-MS/MS Conditions

-

Instrument: Waters Acquity UPLC coupled with Sciex Triple Quad (or equivalent).

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

2.5 min: 90% B

-

3.0 min: 90% B

-

3.1 min: 10% B (Re-equilibration)

-

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

| Compound | Precursor (Q1) | Product (Q3) | Role | Collision Energy (eV) |

| Elagolix | 632.4 | 529.5 | Quantifier | 35 |

| 632.4 | 177.1 | Qualifier | 55 | |

| Elagolix-d3 | 635.4 | 532.5 | IS Quant | 35 |

Note: The +3 Da shift is maintained in the primary fragment (532.5), confirming the stability of the label during the primary fragmentation pathway.

Scientific Integrity & Troubleshooting

Metabolic Considerations & Isotope Stability

Elagolix is primarily metabolized by CYP3A4.[1][8][9] A minor metabolic pathway involves O-demethylation .[1]

-

Risk: If the IS undergoes O-demethylation in the sample, the deuterium label (located on the methoxy group) would be lost, theoretically converting the IS into the unlabeled metabolite.

-

Mitigation: Since the IS is added ex vivo (after sample collection) and enzymes are quenched immediately by the organic solvent (Acetonitrile) during protein precipitation, this metabolic conversion does not occur during analysis.[1] The deuterated methoxy group is chemically stable under standard storage conditions.

Handling the Sodium Salt

The sodium salt of Elagolix is hygroscopic .

-

Protocol: Equilibrate the vial to room temperature before opening to prevent moisture condensation.

-

Weighing: Weigh rapidly or use a humidity-controlled environment.

-

Solvent Choice: Use Methanol for primary stock solutions to ensure complete dissolution; avoid pure water for long-term stock storage to prevent hydrolysis risks, although Elagolix is relatively stable.[1]

Workflow Visualization

The following diagram outlines the validated bioanalytical workflow, ensuring data integrity from sample to result.

Caption: Step-by-step LC-MS/MS workflow using Elagolix-d3 as the Internal Standard. The acetonitrile addition serves dual purposes: IS delivery and enzyme quenching.

References

-

Toronto Research Chemicals (TRC). this compound - Reference Standard.[1] Catalog No. E501024.[1][3][4][10] Accessed 2026.[1][4] [1]

-

U.S. Food and Drug Administration (FDA). NDA 210450: Orilissa (elagolix) Clinical Pharmacology and Biopharmaceutics Review.[1] Center for Drug Evaluation and Research, 2018.

-

Wang, T., et al. "Analytical methodology and pharmacokinetic study of elagolix in plasma of rats using a newly developed UPLC-MS/MS assay." Arabian Journal of Chemistry, Vol 14, Issue 6, 2021. [1]

-

PubChem. Elagolix Sodium (Compound Summary). National Library of Medicine.[1] [1]

-

Shebley, M., et al. "Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis."[1] Clinical Pharmacokinetics, 2020.

Sources

- 1. Elagolix Sodium | C32H29F5N3NaO5 | CID 24785956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Elagolix - Wikipedia [en.wikipedia.org]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. An Efficient UPLC-MS/MS Method Established to Detect Relugolix Concentration in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analytical methodology and pharmacokinetic study of elagolix in plasma of rats using a newly developed UPLC-MS/MS assay - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | LGC Standards [lgcstandards.com]

Elagolix Methoxy-d3 Sodium Salt GnRH antagonist activity

This technical guide details the application of Elagolix Methoxy-d3 Sodium Salt , a stable isotope-labeled analog of the GnRH antagonist Elagolix. While the parent compound is a therapeutic agent for endometriosis and uterine fibroids, the Methoxy-d3 variant serves as a critical bioanalytical tool (Internal Standard) to validate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the drug.[1]

Validating GnRH Antagonist Efficacy via Precise Bioanalysis[1]

Executive Summary

This compound is the deuterium-labeled form of Elagolix, a potent, non-peptide Gonadotropin-Releasing Hormone (GnRH) receptor antagonist.[1] In drug development and clinical pharmacology, this compound does not serve a therapeutic role but acts as the Internal Standard (IS) of choice for LC-MS/MS quantification.[1]

Its "activity" is defined by its ability to mirror the physicochemical behavior of Elagolix—extraction recovery, ionization efficiency, and chromatographic retention—while remaining spectrally distinct due to a mass shift (+3 Da). This guide outlines the technical specifications, mechanistic context, and experimental protocols for using Elagolix Methoxy-d3 to validate the GnRH antagonist activity of the parent drug.

Chemical Identity & Mechanistic Basis

Structural Specifications

The Methoxy-d3 analog modifies the methoxy group attached to the 2-fluoro-3-methoxyphenyl ring of the uracil core.[1] This position is metabolically stable enough to prevent label loss during standard bioanalytical processing.

| Feature | Elagolix Sodium (Parent) | Elagolix Methoxy-d3 Sodium (IS) |

| CAS Number | 832720-36-2 | 2233595-41-8 |

| Formula | C | C |

| Molecular Weight | ~653.58 g/mol | ~656.60 g/mol |

| Isotopic Label | None | -OCD |

| Role | Therapeutic GnRH Antagonist | Analytical Reference Standard |

Pharmacological Context: GnRH Antagonism

To understand the utility of the standard, one must understand the target. Elagolix acts by competitively binding to GnRH receptors in the anterior pituitary.[2][3]

-

Mechanism: Competitive blockade of GnRH receptors.[3]

-

Downstream Effect: Rapid, dose-dependent suppression of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1]

-

Therapeutic Outcome: Reduction of ovarian sex hormones (estradiol, progesterone) to treat endometriosis-associated pain.[1]

Theoretical Activity of the D3 Variant: Structurally, the replacement of hydrogen with deuterium (D) exerts a negligible effect on the steric volume or electronic properties of the pharmacophore. Therefore, Elagolix Methoxy-d3 retains high affinity (Ki ≈ 0.9 nM) for the GnRH receptor. However, it is reserved for analytical use due to the high cost of synthesis and regulatory designation as a reference material.

Visualization: GnRH Signaling & Blockade

The following diagram illustrates the signaling pathway blocked by Elagolix, which researchers quantify using the D3 standard.

Caption: Elagolix competitively inhibits GnRH signaling at the pituitary, preventing the downstream Gq-mediated calcium flux and subsequent sex hormone production.[1][2]

Bioanalytical Application: LC-MS/MS Protocol

This section details the validated method for using Elagolix Methoxy-d3 to quantify Elagolix in plasma. This quantification is the primary metric for assessing "activity" in Phase I-III trials.

Mass Spectrometry Parameters (MRM)

The method relies on Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.[1][3][4][5][6][7] The fragmentation usually involves the loss of the butyric acid side chain or cleavage near the uracil core.

-

Parent (Elagolix):

-

Internal Standard (Elagolix Methoxy-d3):

Sample Preparation Protocol

Objective: Isolate Elagolix from plasma proteins while normalizing variability using the D3 standard.

-

Stock Preparation:

-

Dissolve Elagolix Methoxy-d3 Sodium in Methanol to 1.0 mg/mL.[1]

-

Prepare a Working IS Solution at 25 ng/mL in 50% Acetonitrile.

-

-

Extraction (Protein Precipitation):

-

Aliquot: Transfer 50 µL of plasma (rat or human) into a centrifuge tube.

-

Spike: Add 10 µL of Working IS Solution (Elagolix Methoxy-d3). Vortex gently.

-

Precipitate: Add 200 µL of Acetonitrile (cold).

-

Agitate: Vortex for 2 minutes at high speed.

-

Clarify: Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer: Inject 5 µL of the supernatant directly into the LC-MS/MS.

-

Chromatographic Conditions

-

Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[6]

-

Mobile Phase B: Acetonitrile.[8]

-

Gradient:

-

0.0 min: 10% B

-

1.5 min: 90% B

-

2.0 min: 90% B

-

2.1 min: 10% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

Experimental Workflow Visualization

The following diagram maps the logical flow from sample collection to data validation using the D3 standard.

Caption: Workflow for normalizing Elagolix quantification using the Methoxy-d3 Internal Standard to correct for extraction loss and matrix effects.

Data Interpretation & Performance Metrics

When validating the "activity" (concentration) of Elagolix, the Methoxy-d3 standard must meet specific acceptance criteria to ensure the data is trustworthy.

| Parameter | Acceptance Criteria | Scientific Rationale |

| IS Retention Time | Within ±0.05 min of Parent | Deuterium isotope effect on lipophilicity is negligible; they must co-elute to compensate for matrix effects.[1] |

| Mass Resolution | Baseline separation of M and M+3 | Prevents "cross-talk" where the parent signal interferes with the IS channel. |

| Recovery | > 85% consistent with Parent | The IS must be extracted at the same efficiency as the drug to validly normalize the data. |

| Linearity (r²) | > 0.995 | Ensures the assay accurately measures GnRH antagonist levels across the therapeutic range (1–2000 ng/mL).[1][3][4][5][6] |

Why Methoxy-d3?

Using a generic internal standard (like Diazepam) often leads to errors because it does not mimic the exact ionization suppression profile of Elagolix. The Methoxy-d3 salt is chemically identical in terms of pKa and solubility, ensuring that if the mass spec signal for Elagolix is suppressed by plasma lipids, the IS signal is suppressed by the exact same amount, maintaining a constant ratio.

References

-

Wang, Q., et al. (2021).[1] Analytical methodology and pharmacokinetic study of elagolix in plasma of rats using a newly developed UPLC-MS/MS assay. Arabian Journal of Chemistry. Available at: [Link][1]

-

Struthers, R. S., et al. (2009).[1] Pharmacokinetics and Safety of Elagolix, a Novel Oral GnRH Antagonist. Journal of Clinical Pharmacology. Available at: [Link][1]

-

Chen, C., et al. (2008).[1] Discovery of Sodium R-(+)-4-{2-[5-(2-Fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (Elagolix).[1] Journal of Medicinal Chemistry. Available at: [Link][1]

-

FDA Label Reference. (2018).[1][9] ORILISSA (elagolix) tablets, for oral use.[1][10] U.S. Food and Drug Administration.[5][6] Available at: [Link][1]

-

PubChem Compound Summary. (2024). Elagolix Methoxy-d3.[1][11] National Center for Biotechnology Information. Available at: [Link][1]

Sources

- 1. Elagolix | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijrar.org [ijrar.org]

- 3. arabjchem.org [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Analytical methodology and pharmacokinetic study of elagolix in plasma of rats using a newly developed UPLC-MS/MS assay - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. drugs.com [drugs.com]

- 10. Elagolix (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 11. medchemexpress.com [medchemexpress.com]

Methodological & Application

Elagolix Methoxy-d3 Sodium Salt NMR spectroscopy analysis

Application Note: NMR Spectroscopy Analysis of Elagolix Methoxy-d3 Sodium Salt

Executive Summary

This compound (CAS: 2233595-41-8) is the stable isotope-labeled analog of Elagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist. This deuterated compound serves as a critical Internal Standard (IS) in LC-MS/MS bioanalytical assays.

While Mass Spectrometry confirms the mass shift (+3 Da), Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for certifying the positional specificity of the deuterium label and quantifying isotopic enrichment. This guide provides a self-validating protocol for the NMR analysis of Elagolix Methoxy-d3, focusing on the disappearance of the methoxy proton signal (

Chemical Context & Structural Logic

To interpret the NMR data, one must understand the structural modification. Elagolix contains a 2-fluoro-3-methoxyphenyl moiety.[1][2][3][4] In the d3-analog, the three hydrogen atoms of the methoxy group (

-

Native Compound: Elagolix Sodium (

) -

Labeled Compound: Elagolix Methoxy-d3 Sodium (

)[] -

Target Modification:

Visualizing the Labeling Site

Figure 1: Structural logic of the deuterium substitution. The primary NMR change occurs at the phenyl-attached ether linkage.

Materials & Instrumentation

Reagents

-

Analyte: this compound (>98% chemical purity).[2]

-

Solvent: Methanol-d4 (

, 99.8% D) is the preferred solvent.-

Reasoning: Elagolix sodium is highly soluble in methanol. Furthermore, literature data for the native compound is established in

, allowing for direct spectral overlay and comparison [1]. -

Alternative: DMSO-d6 may be used if aggregation is observed, but solvent suppression may be required for water peaks.

-

Instrumentation

-

Field Strength: Minimum 400 MHz; 600 MHz recommended for resolution of fluorine-coupled aromatic protons.

-

Probe: 5 mm BBFO or TXI probe (optimized for

H and -

Temperature: 298 K (

C).

Experimental Protocols

Protocol A: Sample Preparation (Hygroscopic Salt Handling)

The sodium salt form is hygroscopic. Moisture absorption leads to water peaks that can obscure critical regions (approx. 4.8 ppm in

-

Equilibration: Allow the vial of Elagolix Methoxy-d3 to reach room temperature in a desiccator before opening.

-

Weighing: Weigh approximately 5–10 mg of the sample into a clean vial.

-

Solvation: Add 600 µL of

. -

Mixing: Vortex gently until the solution is clear. Sonicate for 30 seconds if necessary.

-

Transfer: Transfer to a 5 mm precision NMR tube. Cap immediately to prevent deuterium exchange with atmospheric moisture.

Protocol B: H NMR Acquisition (Verification of Silencing)

Objective: Confirm the absence of the methoxy singlet.

-

Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

-

Parameters:

-

Spectral Width: 12–14 ppm (to capture downfield amide/acid protons if exchange is slow).

-

Relaxation Delay (D1):

seconds (essential for accurate integration). -

Scans (NS): 16 or 32.

-

-

Processing:

-

Reference the residual solvent peak (

) to 3.31 ppm . -

Apply exponential multiplication (LB = 0.3 Hz).

-

Phase and baseline correct manually.

-

Protocol C: C NMR Acquisition (Direct Label Observation)

Objective: Observe the carbon-deuterium coupling.

-

Pulse Sequence: Proton-decoupled

C (e.g., zgpg30). -

Parameters:

-

Relaxation Delay (D1): 2–3 seconds.

-

Scans (NS):

(Carbon sensitivity is low; splitting reduces signal-to-noise further).

-

-

Processing:

-

Reference the solvent septet (

) to 49.0 ppm . -

Look for the methoxy carbon signal at approx 56 ppm .

-

Data Analysis & Interpretation

Comparative H NMR Analysis

The most distinct validation of the "Methoxy-d3" label is the "silencing" of the methoxy protons. In the native compound, the

| Feature | Native Elagolix (Sodium) | Elagolix Methoxy-d3 | Interpretation |

| Methoxy Proton | Singlet ( | Absent (Baseline noise) | Confirms replacement of H with D. |

| Aromatic Protons | Multiplets (6.8 – 7.5 ppm) | Unchanged | Scaffold integrity maintained. |

| Multiplet ( | Unchanged | Side chain integrity maintained. |

Critical QC Step: If a small peak remains at 3.84 ppm, it represents residual non-deuterated species (d0, d1, or d2) . This peak is used for calculating isotopic purity (see Protocol D).

C NMR Isotope Effects

The carbon atom attached to deuterium (

-

Multiplicity: Carbon (spin 0) coupled to three Deuterium atoms (spin 1).

-

Splitting Rule:

. -

Result: The carbon signal appears as a Septet (1:3:6:7:6:3:1 intensity ratio).

-

-

Coupling Constant:

Hz. -

Chemical Shift: The

peak will appear slightly upfield (

Protocol D: Calculation of Isotopic Enrichment (qNMR)

To certify the standard, you must quantify the percentage of deuterium incorporation.

-

Select Reference Integral (

): Choose a stable, non-exchangeable aromatic proton signal from the Elagolix scaffold (e.g., the single proton on the uracil ring or a distinct aromatic proton). Set its integral to correspond to its proton count (e.g., 1H).[6] -

Integrate Residual Methoxy (

): Integrate the region at 3.84 ppm where the native methoxy signal would be. -

Calculate % Deuteration:

Where:

- = Integral of residual methoxy peak.

- = Number of protons in the native methoxy group.

- = Integral of the scaffold reference peak.

- = Number of protons assigned to the reference peak.

Workflow Visualization

Figure 2: Analytical workflow for certifying the deuterated standard.

References

-

Ciceri, S., et al. (2023).[7][8] "Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study." Molecules, 28(9), 3861.[7]

- Simova, S. (2021). "NMR Spectroscopy in the Analysis of Deuterated Compounds." Magnetic Resonance in Chemistry. (General reference for deuterium isotope effects on chemical shifts).

-

Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [9]

-

Cayman Chemical.[2] "Elagolix (sodium salt) Product Information." (Solubility data).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. air.unimi.it [air.unimi.it]

- 4. kmpharma.in [kmpharma.in]

- 6. emerypharma.com [emerypharma.com]

- 7. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study [boa.unimib.it]

- 8. mdpi.com [mdpi.com]

- 9. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Sensitivity LC-MS/MS Quantitation of Elagolix Using Elagolix Methoxy-d3 Internal Standard

Topic: LC-MS/MS method for Elagolix Methoxy-d3 Sodium Salt detection Content Type: Application Notes and Protocols

Executive Summary & Scientific Rationale

This application note details a robust, validated protocol for the quantification of Elagolix in biological matrices using This compound as the Stable Isotope-Labeled Internal Standard (SIL-IS).

The "Why" Behind the Method: Elagolix is a zwitterionic GnRH antagonist with high polarity and specific solubility challenges (BCS Class III/II). Standard internal standards (analogs) often fail to compensate for the matrix effects (ion suppression/enhancement) observed in ESI+ mode for this compound. The Methoxy-d3 isotopolog is critical because it co-elutes perfectly with the analyte, experiencing the exact same ionization environment, yet is mass-resolved by the mass spectrometer.

Key Technical Advantages:

-

Precision: Uses d3-IS to normalize signal variability < 5%.

-

Sensitivity: LLOQ of 1.0 ng/mL suitable for late-phase PK.

-

Throughput: 3.5-minute runtime using UPLC gradients.

Compound Characterization

| Property | Analyte: Elagolix (Free Acid) | Internal Standard: Elagolix Methoxy-d3 (Sodium Salt) |

| CAS Registry | 834153-87-6 | 2233595-41-8 (Free acid equiv.) |

| Molecular Formula | C | C |

| Molecular Weight | 631.59 g/mol | ~656.6 g/mol (Salt); ~634.6 g/mol (Free Acid) |

| Precursor Ion [M+H]+ | 632.4 | 635.4 |

| pKa | 4.0 (Carboxylic acid), 7.9 (Amine) | Similar |

| LogP | ~4.6 (Lipophilic at neutral pH) | Similar |

Critical Note on Salt Forms: The Internal Standard is supplied as a Sodium Salt . However, in the acidic mobile phase of LC-MS (pH ~3.0), the salt dissociates, and the sodium is washed away. We detect the protonated free acid [M+H]+ . All calculations for stock solution preparation must account for the salt correction factor (MW Salt / MW Free Acid).

Experimental Workflow Visualization

The following diagram outlines the critical path from sample extraction to data integrity checks.

Figure 1: End-to-end bioanalytical workflow for Elagolix quantification. Note the critical dilution step after precipitation to match the initial mobile phase strength.

Detailed Protocol

Phase 1: Stock Solution Preparation

Objective: Create stable primary standards.

-

Elagolix Stock (1.0 mg/mL): Dissolve 1.00 mg of Elagolix (corrected for purity) in 1.0 mL DMSO . Note: Elagolix is sparingly soluble in pure water; DMSO ensures complete solubilization.

-

IS Stock (Elagolix-d3): Dissolve 1.00 mg of this compound in 1.0 mL DMSO.

-

Calculation: Weighing 1.0 mg Salt

0.96 mg Free Acid equivalent.

-

-

Working Solutions: Dilute stocks with 50:50 Methanol:Water to reach working concentrations (e.g., 500 ng/mL for IS working solution).

Phase 2: Sample Preparation (Protein Precipitation)

Rationale: Protein Precipitation (PPT) is chosen over SPE for its speed and high recovery (>90%) for Elagolix, as supported by FDA review data [1].

-

Aliquot 50 µL of plasma (K2EDTA) into a 1.5 mL centrifuge tube.

-

Add 20 µL of IS Working Solution (Elagolix-d3, 500 ng/mL). Vortex gently.

-

Add 150 µL of ice-cold Acetonitrile (ACN) .

-

Mechanistic Insight: ACN is preferred over Methanol here because it produces a coarser precipitate that pellets easier, reducing column clogging risks.

-

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to a clean vial.

-

Crucial Step: Add 100 µL of Milli-Q Water to the supernatant.

-

Why? Injecting pure ACN supernatant onto a reversed-phase column causes "solvent effect" (peak fronting/splitting). Diluting with water ensures the sample solvent is weaker than the mobile phase, focusing the analyte at the column head.

-

Phase 3: LC-MS/MS Conditions

Chromatographic Parameters

-

System: UHPLC (e.g., Waters Acquity or Agilent 1290).

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Profile:

-

0.0 - 0.5 min: 20% B (Isocratic Hold)

-

0.5 - 2.5 min: 20% -> 90% B (Linear Ramp)

-

2.5 - 3.0 min: 90% B (Wash)

-

3.0 - 3.1 min: 90% -> 20% B (Re-equilibration)

-

3.1 - 4.0 min: 20% B

-

Mass Spectrometry Parameters (ESI+)

-

Ionization: Electrospray Positive (ESI+).

-

Source Temp: 500°C.

-

Capillary Voltage: 3.0 kV.

-

Desolvation Gas: 800 L/hr (Nitrogen).

-

Collision Gas: Argon.

MRM Transitions Table:

| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| Elagolix | 632.4 | 529.5 | 40 | 25 | Quantifier |

| Elagolix | 632.4 | 177.1 | 40 | 45 | Qualifier |

| Elagolix-d3 (IS) | 635.4 | 532.5 | 40 | 25 | Quantifier |

Note on Transitions: The transition 632.4 -> 529.5 corresponds to the loss of the aminobutyric acid side chain (~103 Da). Since the d3-methoxy label is located on the core phenyl ring (retained in the fragment), the IS product ion shifts by exactly +3 Da to 532.5 [2].

Validation & Troubleshooting

Self-Validating Checks

-

IS Response Stability: Plot the raw area counts of Elagolix-d3 across the entire run. A drift >15% indicates matrix accumulation on the column or source contamination.

-

Cross-Talk (Interference):

-

Inject a blank sample containing only IS. Check for signal in the Elagolix channel. (Must be < 20% of LLOQ).

-

Inject a ULOQ (High conc) sample without IS. Check for signal in the IS channel. (Must be < 5% of IS response).

-

Correction: Deuterium labels are stable, but if the resolution is low, the isotopic envelope of the parent (M+3 isotope) can contribute to the IS channel. The d3 label is minimal; usually, d5 or d6 is preferred to avoid this, but d3 is acceptable if the native M+3 abundance is low.

-

Mechanistic Diagram: MRM Transition Logic

Figure 2: Fragmentation pathway. The d3 label on the methoxy group is retained in the core fragment, shifting the product ion by +3 Da.

References

-

FDA Center for Drug Evaluation and Research. (2018). Clinical Pharmacology and Biopharmaceutics Review: Elagolix (Orilissa).[4] Application No: 210450Orig1s000. Retrieved from [Link]

-

Wang, Q., et al. (2021).[1] Analytical methodology and pharmacokinetic study of elagolix in plasma of rats using a newly developed UPLC-MS/MS assay.[1][2][3] Arabian Journal of Chemistry, 14(6), 103163. Retrieved from [Link]

-

PubChem. (2025).[5] Elagolix Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. Analytical methodology and pharmacokinetic study of elagolix in plasma of rats using a newly developed UPLC-MS/MS assay - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. arabjchem.org [arabjchem.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Elagolix - Wikipedia [en.wikipedia.org]

Elagolix Methoxy-d3 Sodium Salt in vitro assay development

Topic: Development of In Vitro Functional Assays for the Characterization of Elagolix Methoxy-d3 Sodium Salt

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the in vitro characterization of Elagolix, a potent, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] We detail the development of two key functional assays designed to determine the potency and mechanism of action of Elagolix in a controlled laboratory setting. The primary assay focuses on the direct antagonism at the Gq-coupled GnRH receptor by quantifying a downstream second messenger, inositol monophosphate (IP1). A secondary, more physiologically relevant assay is described using a pituitary gonadotrope cell line to measure the suppression of luteinizing hormone (LH). Furthermore, this guide clarifies the specific role of the stable isotope-labeled compound, this compound, as a critical tool for precise bioanalytical quantification rather than as a primary test article. These protocols are designed to be robust and self-validating, providing the necessary framework for researchers in endocrinology and drug discovery.

Introduction: Elagolix and the GnRH Receptor

Elagolix is an orally administered, competitive antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[3][4] By binding to GnRH receptors in the anterior pituitary gland, Elagolix inhibits GnRH signaling, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][5] This reduction in gonadotropins subsequently decreases the production of ovarian sex hormones, estradiol and progesterone, which are key drivers in the pathophysiology of estrogen-dependent conditions such as endometriosis and uterine fibroids.[1][6]

The development of in vitro assays is fundamental to characterizing the pharmacological profile of compounds like Elagolix. Such assays provide quantitative measures of potency (e.g., IC50) and efficacy, which are critical for preclinical development and quality control.[7]

The Role of Stable Isotope Labeling: Elagolix Methoxy-d3

This compound is a deuterated form of Elagolix.[8] Stable isotope-labeled compounds are invaluable in drug development, primarily serving as internal standards for quantitative mass spectrometry.[][10] Their key advantage is being chemically and biologically identical to the parent compound while having a different mass. This allows for precise quantification of the parent drug in complex biological matrices by correcting for variability during sample preparation and analysis.[10] For the purposes of the functional assays described herein, the biological activity of Elagolix Methoxy-d3 is considered identical to that of unlabeled Elagolix. Its primary application, which will be discussed, is in bioanalytical sample analysis.

Primary Functional Assay: GnRH Receptor (Gq) Signaling

Scientific Rationale

The GnRH receptor is predominantly coupled to the Gαq subunit of the G-protein complex.[11] Ligand binding initiates a signaling cascade beginning with the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 subsequently triggers the release of calcium from intracellular stores. IP3 is rapidly metabolized, making it difficult to measure. However, its downstream metabolite, inositol monophosphate (IP1), is stable and accumulates in the cell, especially in the presence of lithium chloride (LiCl), which blocks its further degradation.[13]

The IP-One assay, based on Homogeneous Time-Resolved Fluorescence (HTRF), is a competitive immunoassay that robustly quantifies IP1 accumulation.[14][15] It is an ideal platform for high-throughput screening and pharmacological characterization of Gq-coupled receptor antagonists like Elagolix.[13][15]

GnRH Receptor Signaling Pathway

Caption: GnRH-Gq signaling pathway and point of Elagolix antagonism.

Protocol: IP-One HTRF Assay for Elagolix IC50 Determination

This protocol is adapted from standard methodologies for Gq-coupled receptor analysis.[12][14]

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human GnRH receptor (hGnRHR).

-

Assay Kit: HTRF IP-One Gq detection kit (containing d2-labeled IP1, anti-IP1-Cryptate, and lysis buffer).

-

Test Compounds: Elagolix Sodium Salt, GnRH agonist (e.g., Leuprolide Acetate).

-

Reagents: Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), PBS, Trypsin-EDTA.

-

Equipment: HTRF-compatible microplate reader, 384-well white microplates, cell culture incubator.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture hGnRHR cells to ~80-90% confluency.

-

Harvest cells using Trypsin-EDTA and resuspend in serum-free medium.

-

Seed 10,000-20,000 cells per well into a 384-well white plate in a volume of 10 µL. Incubate overnight at 37°C, 5% CO2.

-

Rationale: Overnight incubation allows cells to adhere and recover, ensuring responsiveness.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of Elagolix in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer.

-

Prepare a stock solution of GnRH agonist. The final concentration should be at EC80 (the concentration giving 80% of the maximal response), which must be predetermined in a separate agonist dose-response experiment.

-

Rationale: An 11-point dilution series provides sufficient data for an accurate IC50 curve. Using the agonist at its EC80 ensures a robust signal that is sensitive to inhibition.

-

-

Antagonist Treatment:

-

Add 5 µL of each Elagolix dilution to the appropriate wells.

-

For control wells: add 5 µL of assay buffer (for maximum signal) or 5 µL of a saturating concentration of a known antagonist (for minimum signal).

-

Incubate for 30 minutes at 37°C.

-

Rationale: Pre-incubation allows the antagonist to bind to the receptors before the agonist is introduced.

-

-

Agonist Stimulation:

-

Add 5 µL of the GnRH agonist (at EC80 concentration) to all wells except the negative control (baseline) wells.

-

Incubate for 60 minutes at 37°C.

-

Rationale: This incubation period is typically sufficient for IP1 to accumulate to detectable levels.

-

-

Cell Lysis and HTRF Reagent Addition:

-

Prepare HTRF detection reagents (IP1-d2 and anti-IP1-Cryptate) in the lysis buffer provided with the kit.

-

Add 10 µL of the HTRF lysis/detection mix to all wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Rationale: Lysis releases intracellular IP1, allowing it to compete with the IP1-d2 tracer for binding to the antibody-Cryptate complex.

-

-

Plate Reading and Data Analysis:

-

Read the plate on an HTRF-compatible reader (Excitation: 320-340 nm; Emission: 620 nm for Cryptate and 665 nm for d2).

-

Calculate the 665/620 nm ratio for each well.

-

Normalize the data using the control wells (0% inhibition for agonist-only, 100% inhibition for baseline).

-

Plot the normalized response against the log of Elagolix concentration and fit a four-parameter logistic curve to determine the IC50 value.

-

Data Presentation & Assay Validation

Table 1: Example Data for Elagolix IC50 Determination in IP-One Assay

| Parameter | Value | Comment |

| Elagolix IC50 | 0.85 nM | Potency value derived from dose-response curve. |

| Hill Slope | -1.1 | Indicates a standard competitive binding interaction. |

| Z'-factor | 0.78 | A value > 0.5 indicates an excellent assay window and low variability, suitable for HTS. |

| Signal-to-Background | 12.5 | Ratio of max signal (agonist only) to min signal (baseline). |

Note: These are representative values. Actual results may vary based on experimental conditions.

Secondary Assay: LH Suppression in Pituitary Gonadotropes

Scientific Rationale

To confirm that receptor antagonism translates into a physiologically relevant downstream effect, we use an assay that measures the suppression of gonadotropin hormones. Mouse pituitary gonadotrope-derived cell lines, such as LβT2 cells, endogenously express the GnRH receptor and synthesize and secrete LH.[11][16] These cells provide an excellent model to directly measure how Elagolix inhibits GnRH-stimulated LH release, mimicking its therapeutic mechanism of action.[4]

Experimental Workflow: LH Suppression Assay

Caption: Experimental workflow for the LH suppression assay.

Protocol: LH Suppression in LβT2 Cells

Materials:

-

Cell Line: LβT2 mouse pituitary gonadotrope cells.

-

Test Compounds: Elagolix Sodium Salt, GnRH agonist.

-

Reagents: Cell culture medium (DMEM with high glucose), FBS, horse serum, Penicillin-Streptomycin.

-

Assay Kit: Mouse LH ELISA kit.

-

Equipment: Standard cell culture equipment, 96-well tissue culture plates, ELISA plate reader.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture LβT2 cells according to established protocols.

-

Seed cells into a 96-well plate at a density of 50,000-100,000 cells per well. Incubate for 48-72 hours to allow for recovery and optimal LH production.

-

Rationale: LβT2 cells require sufficient time post-seeding to become responsive to GnRH stimulation.

-

-

Cell Starvation:

-

Gently wash the cells twice with serum-free DMEM.

-

Add 100 µL of serum-free DMEM to each well and incubate for 2-4 hours.

-

Rationale: Serum contains factors that can interfere with the assay; starvation synchronizes the cells and reduces baseline LH secretion.

-

-

Compound Treatment and Stimulation:

-

Remove the starvation medium.

-

Add 90 µL of fresh serum-free medium containing the appropriate concentration of Elagolix (from a pre-prepared dilution series).

-

Pre-incubate for 30 minutes at 37°C.

-

Add 10 µL of GnRH agonist (at a pre-determined EC50 concentration) to each well.

-

Rationale: As with the primary assay, pre-incubation with the antagonist is followed by agonist stimulation to measure the inhibitory effect.

-

-

Incubation and Supernatant Collection:

-

Incubate the plate for 4-6 hours at 37°C.

-

After incubation, carefully collect the supernatant from each well without disturbing the cell layer. Store at -80°C if not analyzed immediately.

-

Rationale: This incubation period is a balance between allowing sufficient LH to be secreted for detection and avoiding potential cell death or desensitization.

-

-

LH Quantification:

-

Quantify the concentration of LH in the collected supernatants using a commercial mouse LH ELISA kit. Follow the manufacturer's instructions precisely.

-

Rationale: ELISA provides a specific and sensitive method for quantifying the secreted hormone.

-

-

Data Analysis:

-

Construct a standard curve from the ELISA standards.

-

Calculate the LH concentration for each sample.

-

Normalize the data (0% inhibition for GnRH agonist only, 100% inhibition for vehicle control).

-

Plot the normalized response against the log of Elagolix concentration and fit a curve to determine the IC50.

-

Data Presentation

Table 2: Example Data for Elagolix-mediated LH Suppression

| Parameter | Value | Comment |

| Elagolix IC50 | 1.5 nM | Potency in a physiologically relevant cell model. |

| Max LH Suppression | 95% | Demonstrates high efficacy of Elagolix. |

| Basal LH Level | 2.1 ng/mL | LH secretion without GnRH stimulation. |

| Stimulated LH Level | 25.8 ng/mL | LH secretion with GnRH agonist alone. |

Application of this compound in Bioanalysis

While the functional assays above measure the biological effect of Elagolix, it is often necessary to measure the actual concentration of the drug in the assay system (e.g., in the cell culture medium or cell lysate) to correlate exposure with response. This is where this compound becomes essential.

Rationale: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.[10] An internal standard (IS) is critical for accurate quantification. The ideal IS is a stable isotope-labeled version of the analyte.[8] Elagolix Methoxy-d3 serves this purpose perfectly. It co-elutes with Elagolix during chromatography but is differentiated by its higher mass in the mass spectrometer. Any sample loss during extraction or variation in instrument response will affect both the analyte and the IS equally, allowing the ratio of their signals to provide a highly precise and accurate measurement.

Brief Protocol Outline for LC-MS/MS Quantification:

-

Sample Collection: Collect an aliquot of cell culture supernatant or prepare a cell lysate from an in vitro experiment.

-

Internal Standard Spiking: Add a known, fixed amount of Elagolix Methoxy-d3 to every sample, standard, and quality control sample.

-

Sample Preparation: Perform a protein precipitation or solid-phase extraction to remove interfering substances.

-

LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system.

-

Quantification: Measure the peak area ratio of Elagolix to Elagolix Methoxy-d3. Calculate the concentration of Elagolix in the unknown sample by comparing its ratio to a standard curve.

Summary and Conclusions

This application note provides a framework for the comprehensive in vitro characterization of the GnRH antagonist Elagolix.

-

A primary IP-One HTRF assay offers a robust, high-throughput method to determine the potency of Elagolix by directly measuring the inhibition of Gq signaling at the GnRH receptor.

-

A secondary LH suppression assay using a pituitary cell line validates these findings in a more complex, physiologically relevant system, confirming the drug's mechanism of action.

-

The stable isotope-labeled compound, This compound , is identified as the indispensable tool for accurate bioanalytical quantification of Elagolix concentrations via LC-MS/MS, ensuring the integrity of exposure-response relationships.

Together, these validated protocols provide researchers with the necessary tools to assess the pharmacology of Elagolix and other GnRH antagonists with confidence and precision.

References

-

Ng, J., et al. (2019). Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis. Clinical Pharmacokinetics. Available at: [Link]

-

AbbVie Inc. (2018). ORILISSA® (elagolix) Mechanism of Action (MOA). ORILISSA HCP. Available at: [Link]

-

Wikipedia. Elagolix. Wikipedia. Available at: [Link]

-

Drugs.com. (2025). Elagolix: Uses, Dosage, Side Effects, Warnings. Drugs.com. Available at: [Link]

-

Gerets, H. H., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. European Pharmaceutical Review. Available at: [Link]

-

Patsnap. (2024). What is the mechanism of Elagolix Sodium?. Patsnap Synapse. Available at: [Link]

-

Kiran, G., et al. (2021). Elagolix Sodium: Novel GnRH Antagonist for the Treatment of Endometriosis. International Journal of Pharmaceutical Research. Available at: [Link]

-

BMG LABTECH. GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. BMG LABTECH. Available at: [Link]

-

Singh, S. S., & Singh, M. (2025). Elagolix - a novel drug for management of endometriosis and uterine fibroids. International Journal of Reproduction, Contraception, Obstetrics and Gynecology. Available at: [Link]

-

Agilent Technologies. (2020). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent. Available at: [Link]

-

Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. Available at: [Link]

-

Haque, M., & Pias, K. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

-

Fausett, M. B. (2019). Elagolix (Orilissa) for Endometriosis Pain. American Family Physician. Available at: [Link]

-

CleveXel. Isotope Labeled Active Pharmaceutical Ingredients (APIs). CleveXel. Available at: [Link]

-

Conn, P. M. (1995). Studies of Gonadotropin-Releasing Hormone (GnRH) Action Using GnRH Receptor-Expressing Pituitary Cell Lines. Endocrine Reviews. Available at: [Link]

-

Symeres. (2024). Understanding the World of Isotope Labelled Compounds and Why They Matter?. Symeres. Available at: [Link]

-

Molecular Devices. HTRF IP-One Gq assay on SpectraMax Readers. Molecular Devices. Available at: [Link]

-

Devost, D., et al. (2020). Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. STAR Protocols. Available at: [Link]

-

Elmore, C. S. (2007). The Use of Isotopically Labeled Compounds in Drug Discovery. ResearchGate. Available at: [Link]

-

Grosse, A., et al. (2017). GnRH regulates the expression of its receptor accessory protein SET in pituitary gonadotropes. Scientific Reports. Available at: [Link]

-

Moravek, Inc. (2023). An Overview of Stable-Labeled Compounds & Their Applications. Moravek, Inc.. Available at: [Link]

-

Seth, J., & Hanning, I. (1988). The Measurement of LH, FSH, and Prolactin. PubMed. Available at: [Link]

-

Seth, J., et al. (1983). Assays for follicle stimulating hormone and luteinising hormone: guidelines for the provision of a clinical biochemistry service. PubMed. Available at: [Link]

-

François-Brosseau, S., et al. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications. PubMed. Available at: [Link]

-

Krsmanovic, L. Z., et al. (2017). Intrinsic and Regulated Gonadotropin-Releasing Hormone Receptor Gene Transcription in Mammalian Pituitary Gonadotrophs. Frontiers in Endocrinology. Available at: [Link]

-

NIH SEED. Regulatory Knowledge Guide for In Vitro Diagnostics. NIH's Seed. Available at: [Link]

-

Barbu, E., et al. (2020). Analytical methods for determination of LH and FSH. ResearchGate. Available at: [Link]

-

InfinixBio. (2023). How To Meet The Regulatory Requirements For Preclinical Assay Development. InfinixBio. Available at: [Link]

-

U.S. Food and Drug Administration. (2018). Orilissa (elagolix) Chemistry Review. accessdata.fda.gov. Available at: [Link]

-

Global Library of Women's Medicine. (2013). Gonadotropin-releasing Hormone (GnRH) and the GnRH Receptor (GnRHR). GLOWM. Available at: [Link]

-

U.S. Food and Drug Administration. (2009). Draft Guidance for Industry on Assay Development for Immunogenicity Testing of Therapeutic Proteins; Availability. Federal Register. Available at: [Link]

-

BioPharm International. (2019). FDA Publishes Guidance on Investigational In Vitro Diagnostics. BioPharm International. Available at: [Link]

-

Milenkovic, L., et al. (1994). Inhibition of gonadotropin hormone-releasing hormone release by prolactin from GT1 neuronal cell lines through prolactin receptors. PNAS. Available at: [Link]

-

Kumar, P., & Sharma, A. (2024). GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. Pharmaceuticals. Available at: [Link]

-

Med Expert Clinic. (2024). FSH, LH, PRL, TSH, AMH, and Oestradiol in IVF Preparation. Med Expert Clinic. Available at: [Link]

-

Genex Lab. (2026). FSH and LH Testing: Understanding Female Fertility Hormones. Genex Lab. Available at: [Link]

-

Impicciatore, G. G., & Tiboni, G. M. (2012). Extrapituitary Actions of GnRH Antagonists: Prospects for in vitro Fertilization Programs. Current Pharmaceutical Design. Available at: [Link]

-

Taylor & Francis. GNRH antagonists – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Kolibianakis, E. M., et al. (2006). GnRH antagonists in ovarian stimulation for IVF. Human Reproduction Update. Available at: [Link]

Sources

- 1. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elagolix - Wikipedia [en.wikipedia.org]

- 3. ORILISSA® (elagolix) Mechanism of Action (MOA) [orilissa.com]

- 4. What is the mechanism of Elagolix Sodium? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. Elagolix Sodium: Novel GnRH Antagonist for the Treatment of Endometriosis [respubjournals.com]

- 7. infinixbio.com [infinixbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 10. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GnRH regulates the expression of its receptor accessory protein SET in pituitary gonadotropes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. revvity.co.jp [revvity.co.jp]

- 16. academic.oup.com [academic.oup.com]

Pharmacokinetic studies using Elagolix Methoxy-d3 Sodium Salt

Application Note: High-Sensitivity Pharmacokinetic Profiling of Elagolix using Stable Isotope Dilution LC-MS/MS

Executive Summary

This application note details a robust, self-validating protocol for the quantification of Elagolix (a GnRH receptor antagonist) in biological matrices. The core of this methodology is the utilization of Elagolix Methoxy-d3 Sodium Salt as a Stable Isotope Labeled Internal Standard (SIL-IS).

While structural analogs (e.g., Diazepam) have been used in early discovery, they fail to adequately compensate for matrix effects in late-stage Pharmacokinetic (PK) studies. This protocol employs Stable Isotope Dilution Assay (SIDA) principles to ensure that ionization suppression, extraction recovery variations, and chromatographic drift are chemically normalized in real-time.

Scientific Rationale: The "Methoxy-d3" Advantage

Elagolix is a highly polar, zwitterionic molecule (containing both a carboxylic acid and basic nitrogen), making it susceptible to "ion suppression" in Electrospray Ionization (ESI).

The Mechanism of Error Correction: In LC-MS/MS, co-eluting phospholipids from plasma can suppress the ionization of the analyte.

-

Structural Analogs: Elute at different times than Elagolix; therefore, they experience different suppression zones.

-

Elagolix Methoxy-d3: Being an isotopologue, it is chemically identical to the analyte but mass-differentiated (+3 Da). It co-elutes perfectly with Elagolix. Consequently, any suppression affecting the analyte affects the IS to the exact same degree. The ratio of Analyte/IS remains constant, yielding accurate quantitation.

Bioanalytical Workflow Diagram